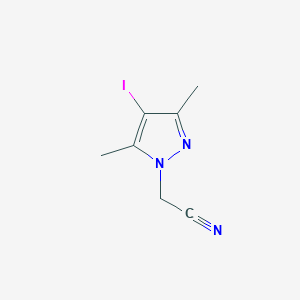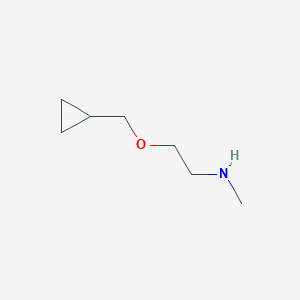
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H8IN3 and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium, form monomeric chelated complexes or binuclear compounds, depending on the solvent used. Studies include single-crystal X-ray diffraction methods and NMR studies to characterize these species in solution, highlighting the versatility of such ligands in forming complex structures (Guerrero et al., 2008).
Functionalization of Methyl Groups in Pyrazoles
Another application involves the selective functionalization of one methyl group in 3,5-dimethyl-1H-pyrazoles. This creates new synthetic routes to azoles with coordinating substituents, expanding the utility of these compounds in various chemical syntheses (Lammers et al., 1995).
Liquid-Liquid Extraction of Metal Ions
Pyrazole ligands have been used in the liquid-liquid extraction of metal ions from aqueous solutions. Studies show that these compounds have high extraction affinity toward certain metals like iron and cadmium, indicating their potential in purification and extraction processes (Lamsayah et al., 2015).
Antifungal and Antibacterial Activities
New libraries of pyrazoly compounds containing pyrazole moieties have been synthesized and tested for their antifungal and antibacterial activities. It was found that these compounds specifically act as antifungal agents, indicating their potential in developing new antifungal treatments (Abrigach et al., 2016).
Mecanismo De Acción
It’s worth noting that this compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVLJHOVDLWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)


![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)


